molecular formula C7H9BO2 B124818 p-Tolylboronic acid CAS No. 5720-05-8

p-Tolylboronic acid

Cat. No. B124818
M. Wt: 135.96 g/mol
InChI Key: BIWQNIMLAISTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05776902

Procedure details

p-Boronophenylalanine can be synthesized by the scheme illustrated in FIG. 5D. Accordingly, from p-bromotoluene 81 by Grignard reaction and treatment with triethylborate at -78° C. followed by hydrolysis gave p-boronotoluene 82. This on bromination and oxidation gave 84 according to Snyder et al. (1958) J Am Chem Soc 80:835-838. Further treatment with N-methyldiethanolamine in THF afforded the cyclic boronate, which on reaction with ethylisocyanate and sodium hydride at -70°-20° C. gave (Z)-ethyl α-formyl cinnamate derivative 86. Catalytic hydrogenation of 86 gave boronophenylalanine ethyl ester derivative 87. Finally, 87 was treated with sodium hydroxide and HCl in one pot to afford boronophenylalanine.
Name
p-Boronophenylalanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[B:1]([C:4]1[CH:15]=[CH:14][C:7]([CH2:8][C@@H](C(O)=O)N)=[CH:6][CH:5]=1)([OH:3])[OH:2].BrC1C=CC(C)=CC=1.C(OB(OCC)OCC)C>>[B:1]([C:4]1[CH:15]=[CH:14][C:7]([CH3:8])=[CH:6][CH:5]=1)([OH:3])[OH:2]

Inputs

Step One
Name
p-Boronophenylalanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)C1=CC=C(C[C@H](N)C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OB(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by hydrolysis

Outcomes

Product
Name
Type
product
Smiles
B(O)(O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.